molecular formula C14H18N4O3 B2415146 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide CAS No. 902924-79-2

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide

Cat. No.: B2415146
CAS No.: 902924-79-2
M. Wt: 290.323
InChI Key: QWMMEKPEYMJYRK-UHFFFAOYSA-N
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Description

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the 3-methylbutyl group and the acetamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Structure and Properties
The compound 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide features a complex structure characterized by a pyrido[2,3-d]pyrimidine core. Its molecular formula is C13H16N4O3C_{13}H_{16}N_4O_3 with a molecular weight of approximately 286.34 g/mol. The presence of the 3-methylbutyl substituent and an acetamide group significantly contribute to its biological activity and solubility properties .

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrido[2,3-d]pyrimidines may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against various pathogens, although specific data on this compound is limited.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The unique structural features enhance binding affinity to specific receptors or enzymes.
  • Molecular Docking Studies : Computational studies have suggested favorable interactions with target proteins, which may lead to inhibition or modulation of their activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against pathogens
Enzyme InhibitionInhibits acetylcholinesterase (AChE)

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of pyrido[2,3-d]pyrimidine derivatives, it was found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This suggests that this compound may share similar mechanisms due to its structural characteristics .

Case Study: Enzyme Inhibition

Further investigations into enzyme inhibition revealed that derivatives similar to this compound showed promising results as AChE inhibitors. These findings are particularly relevant for therapeutic strategies aimed at treating neurodegenerative diseases like Alzheimer's. Molecular docking simulations indicated strong binding interactions with the active site of AChE .

Properties

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9(2)5-7-17-13(20)10-4-3-6-16-12(10)18(14(17)21)8-11(15)19/h3-4,6,9H,5,7-8H2,1-2H3,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMMEKPEYMJYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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